molecular formula C22H25N5O3 B2607706 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212114-02-7

7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2607706
CAS No.: 1212114-02-7
M. Wt: 407.474
InChI Key: VWKQDISTZBJYHL-UHFFFAOYSA-N
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Description

7-(4-Ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with a carboxamide group at position 6, a methyl group at position 5, and substituted aryl rings at positions 7 (4-ethoxyphenyl) and the carboxamide nitrogen (2-methoxyphenyl). Triazolo[1,5-a]pyrimidines are known for their structural diversity and biological relevance, particularly as antimicrobial and anticancer agents . The ethoxy and methoxy substituents on the aryl rings likely enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for solubility and target binding .

Properties

IUPAC Name

7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-4-30-16-11-9-15(10-12-16)20-19(14(2)25-22-23-13-24-27(20)22)21(28)26-17-7-5-6-8-18(17)29-3/h5-14,19-20H,4H2,1-3H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKQDISTZBJYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including in vitro and in vivo studies.

  • Molecular Formula: C22H25N5O3
  • Molecular Weight: 407.474 g/mol
  • Purity: Typically 95% .

The compound's biological activity is largely attributed to its structural components that allow interaction with various biological targets. The presence of the triazole and pyrimidine rings suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related triazole derivatives possess antibacterial activity against various strains of bacteria .
  • Minimum Inhibitory Concentration (MIC) values were determined for these derivatives, showing effectiveness comparable to standard antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through:

  • Cytotoxicity assays against human cancer cell lines (e.g., MCF-7) demonstrating significant cell growth inhibition .
  • Docking studies revealing favorable binding interactions with proteins involved in cancer progression .

Anti-inflammatory Activity

Research indicates that this class of compounds may also exhibit anti-inflammatory effects:

  • Compounds have been identified as inhibitors of TNFα and TNFR1 complexes, which are critical in inflammatory responses .
  • In vivo studies have shown reductions in inflammatory markers when tested in animal models.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various triazole derivatives found that certain modifications to the structure significantly enhanced their activity against resistant bacterial strains. The study highlighted that the ethoxy and methoxy groups play a crucial role in increasing bioavailability and binding affinity to bacterial targets.

Study 2: Anticancer Properties

In a comparative study of several triazole derivatives against MCF-7 cells, it was found that the introduction of specific substituents on the phenyl rings led to improved cytotoxicity. The compound demonstrated IC50 values lower than those of conventional chemotherapeutics.

Data Summary Table

Biological Activity Effectiveness Assay Type Reference
AntimicrobialMIC comparable to standard antibioticsIn vitro
CytotoxicitySignificant inhibition of MCF-7 cellsIn vitro
Anti-inflammatoryReduced inflammatory markersIn vivo

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to 7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant antimicrobial properties.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various triazole derivatives indicated that specific structural modifications enhance activity against resistant bacterial strains. The results highlighted the importance of the ethoxy and methoxy groups in increasing bioavailability and binding affinity to bacterial targets.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) values were determined for these derivatives, showing effectiveness comparable to standard antibiotics.

Anticancer Activity

The potential of this compound as an anticancer agent has been explored through various assays.

Study 2: Anticancer Properties

Cytotoxicity assays against human cancer cell lines (e.g., MCF-7) demonstrated significant inhibition of cell growth. Docking studies revealed favorable binding interactions with proteins involved in cancer progression.

Key Findings :

  • The compound displayed IC50 values lower than those of conventional chemotherapeutics.

Anti-inflammatory Activity

This class of compounds has also been investigated for their anti-inflammatory effects.

Study 3: In Vivo Studies

Research indicates that certain derivatives inhibit TNFα and TNFR1 complexes critical in inflammatory responses. In vivo studies showed reductions in inflammatory markers when tested in animal models.

Key Findings :

  • Compounds demonstrated significant anti-inflammatory activity in controlled experiments.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) improve lipophilicity and membrane permeability but may reduce melting points compared to electron-withdrawing substituents (e.g., nitro) .
  • Steric effects : Bulky groups like isopropyl (Compound 1, ) or trimethoxyphenyl (5j, ) can hinder molecular packing, lowering crystallinity.

Yield Trends :

  • Substituents with strong electron-withdrawing effects (e.g., nitro in 5j ) correlate with lower yields (43%) due to steric and electronic challenges.
  • Moderate yields (53–66%) are typical for methoxy- or ethoxy-substituted derivatives .

Physical Properties

Compound Melting Point (°C) Yield (%) Solubility Trends
Target Compound Not reported Likely moderate in DMSO/THF
5j (4-Nitrophenyl substituent) 319.9–320.8 43 Low solubility in polar solvents
5l (3-Hydroxy-4-methoxyphenyl substituent) 249.7–250.3 56 Improved solubility due to -OH group
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-... () Not reported High lipophilicity from CF₃/Br groups

Key Trends :

  • Melting Points : Electron-withdrawing groups (nitro, bromo) increase melting points due to stronger dipole interactions .
  • Solubility : Hydroxy or methoxy groups enhance aqueous solubility, while halogen or CF₃ groups favor organic solvents .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-component condensation reactions. For example:

  • Step 1 : Reacting substituted aldehydes (e.g., 4-ethoxybenzaldehyde) with β-ketoamides (e.g., acetoacetamide derivatives) and 3-amino-1,2,4-triazoles under acidic conditions (acetic acid/acetic anhydride) .
  • Step 2 : Catalytic optimization using additives like TMDP (tetramethylenediphosphonic acid) in water-ethanol mixtures improves yields (up to 78%) by enhancing cyclization efficiency .
  • Key characterization : Post-synthesis, purity is confirmed via TLC, melting point analysis, and spectroscopic methods (¹H/¹³C NMR, MS) .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography resolves the puckered conformation of the tetrahydrotriazolopyrimidine core, with deviations of ~0.224 Å from planarity .
  • NMR spectroscopy identifies substituent effects:
  • ¹H NMR: Methoxy groups appear as singlets at δ 3.7–3.9 ppm; ethoxyphenyl protons show splitting patterns (e.g., δ 6.8–7.4 ppm for aromatic H) .
  • ¹³C NMR: Carbonyl carbons (C=O) resonate at ~165–170 ppm .
    • Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 524–536 for analogs) .

Q. What preliminary biological screening methods are used for this compound?

  • Antimicrobial assays : Disk diffusion or microdilution against Enterococcus faecium and other pathogens, with MIC values compared to standards like ciprofloxacin .
  • Antioxidant activity : DPPH radical scavenging assays quantify IC₅₀ values (e.g., 10–50 µM for analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthetic yields?

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent ratios, and catalyst loading (e.g., TMDP at 5–15 mol%) identifies optimal parameters .
  • Bayesian optimization : Machine learning models predict ideal conditions (e.g., 70°C, ethanol/water 1:1, 12 h reaction time) with minimal experimental runs .
  • Flow chemistry : Continuous-flow systems improve reproducibility and scalability by maintaining precise control over reaction parameters .

Q. How are enantiomers of triazolopyrimidine derivatives separated and characterized?

  • Chiral chromatography : Use Chiralpak AD columns with heptane/isopropanol (8:2) mobile phases to resolve racemic mixtures, achieving >99% enantiomeric excess (ee) .
  • Stereochemical analysis : X-ray crystallography or NOESY NMR confirms absolute configuration (e.g., R/S assignments) .

Q. What methodologies establish structure-activity relationships (SAR) for biological activity?

  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, chloro → fluoro) to assess impact on antibacterial potency .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like bacterial dihydrofolate reductase .
  • Pharmacophore modeling : Identify critical functional groups (e.g., carboxamide, triazole) for target engagement .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

  • Conformational analysis : Compare puckering parameters (e.g., Cremer-Pople coordinates) across derivatives to distinguish boat vs. chair conformations .
  • Hydrogen bonding networks : Intermolecular C–H···O interactions (2.8–3.2 Å) stabilize crystal packing, influencing solubility and bioavailability .

Methodological Notes

  • Key references : Synthesis protocols , structural analysis , biological evaluation , and optimization strategies are prioritized.

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